Clarithromycin lactobionate
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVXTLPOSMQGRC-BDHJQFRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H91NO25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135326-55-5 | |
| Record name | Clarithromycin lactobionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLARITHROMYCIN LACTOBIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Manufacturing Methodologies
Clarithromycin (B1669154) Lactobionate (B10762962) Synthesis Pathways
The synthesis of clarithromycin lactobionate is a direct acid-base reaction, but one that requires precise control to ensure the desired product quality, stability, and solubility.
General Synthesis Reaction and Controlled Conditions
The fundamental reaction involves the salification of clarithromycin with lactobionic acid. google.com Clarithromycin, a weak base, reacts with the acidic lactobionic acid to form the lactobionate salt. The process generally involves dissolving clarithromycin in a suitable organic solvent, such as acetone (B3395972), and then adding an aqueous solution of lactobionic acid. google.comgoogle.com The reaction proceeds until the solution becomes clear, indicating the formation of the soluble salt. google.com
Several key parameters are controlled to optimize this reaction. The molar ratio of lactobionic acid to clarithromycin is typically maintained in a slight excess of the acid, for instance, between (1.0-1.1):1, to ensure complete conversion of the clarithromycin. google.com The concentration of clarithromycin in the solvent is also a critical factor. google.com
Precursor Material Preparation and Purification (e.g., Lactobionic Acid Production via Ion Exchange)
The quality of the final product is highly dependent on the purity of the precursor materials. A significant step in the manufacturing process is the preparation and purification of lactobionic acid. Lactobionic acid is often produced from the oxidation of lactose. ndpublisher.in Since this oxidation is typically conducted in alkaline conditions, the immediate product is a lactobionate salt, such as sodium lactobionate. researchgate.net
To obtain the required lactobionic acid, an ion exchange process is employed. google.comresearchgate.net An aqueous solution of the lactobionate salt is passed through a column containing a strong cation exchange resin. researchgate.netgoogle.com This process effectively replaces the sodium (or other cation) with a hydrogen ion, yielding a solution of pure lactobionic acid. google.com The efficiency of this ion exchange is influenced by temperature, with studies showing that complete sodium removal can be achieved more rapidly at 25°C and 35°C compared to 5°C. researchgate.net Some methods also describe a pretreatment of the lactobionic acid, where it is mixed with water and heated to ensure a high content of the acid form before reacting it with clarithromycin. google.com
Manufacturing Process Optimization
Optimizing the manufacturing process is crucial for maximizing yield, ensuring high purity, and achieving the desired physical properties of the final this compound product.
Reaction Kinetics and Temperature Regulation
Temperature plays a vital role in the synthesis of this compound. The dissolution of clarithromycin in acetone is typically performed under heated conditions, for example, at temperatures between 40-55°C, to form a suspension or solution before the addition of the lactobionic acid solution. google.comgoogle.com The subsequent reaction is also temperature-controlled, often proceeding within a similar range to facilitate the reaction kinetics. google.com Careful temperature regulation is necessary to ensure the reaction proceeds to completion without promoting the degradation of the reactants or the final product.
pH Control During Salt Formation to Minimize Byproduct Formation
Precise pH control is essential during the salt formation step. The addition of the lactobionic acid solution to the clarithromycin solution is carefully monitored until a specific pH endpoint is reached, typically in the range of 6-7. google.com Maintaining the pH within this optimal range is critical for several reasons. It ensures the complete formation of the desired salt and minimizes the potential for the formation of byproducts that can arise from side reactions or degradation of clarithromycin, which is known to be unstable in acidic conditions. mdpi.com Issues such as turbidity and pH instability in the final dissolved product have been linked to improper control during this stage. google.com
Crystallization and Isolation Techniques for Product Yield and Purity
Following the completion of the salt formation reaction, the next critical step is the isolation of the this compound product. This is typically achieved through crystallization. Acetone is often added to the reaction mixture to induce crystallization. google.com The temperature is then lowered, for instance to between 10-30°C, and the mixture is stirred for a period to allow for the formation of crystals. google.comgoogle.com
The crystallization temperature and time are optimized to maximize the yield and purity of the product. google.com For example, one method specifies cooling to 10-15°C and holding for 5-6 hours. google.com Once crystallization is complete, the solid product is separated from the liquid by filtration or centrifugation. google.comgoogle.com The collected solid is then washed, often with acetone, to remove any remaining impurities. google.com Finally, the product is dried under controlled temperature, for example at 55-60°C, to obtain the final white, crystalline powder of this compound. google.com Techniques such as adding activated carbon for decolorizing before filtration can also be employed to enhance the purity of the final product. google.com
Interactive Data Table: Synthesis and Manufacturing Parameters
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Lactobionic Acid Pretreatment | Heated in water to ≥95% acid form | Ensures optimal form for reaction | google.com |
| Clarithromycin Dissolution | In acetone at 40-55°C | Facilitates reaction with aqueous lactobionic acid | google.comgoogle.com |
| Molar Ratio (Lactobionic Acid:Clarithromycin) | (1.0-1.1):1 | Ensures complete conversion of clarithromycin | google.com |
| Reaction pH Endpoint | 6-7 | Minimizes byproducts and ensures salt formation | google.com |
| Crystallization Temperature | 10-30°C | Optimizes crystal formation and yield | google.comgoogle.com |
| Drying Temperature | 55-60°C | Removes residual solvents to yield final product | google.com |
Impurity Profiling and Control Strategies in Synthesis
The manufacturing of this compound is a precise process where the control of impurities is paramount. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, and degradation of the final product. A robust impurity profile is crucial for the quality, safety, and efficacy of the active pharmaceutical ingredient (API).
Identification of Related Substances and Degradation Products
Impurities associated with clarithromycin, and by extension its lactobionate salt, are categorized based on their origin: starting materials, process-related impurities, and degradation products.
Starting Material Impurities: These impurities originate from the raw materials used in the synthesis. For this compound, this includes impurities from the clarithromycin base and the lactobionic acid. A primary example is the presence of erythromycin (B1671065), the precursor to clarithromycin. If the conversion process from erythromycin is incomplete or not properly controlled, residual erythromycin can persist in the final product. Similarly, oxidized lactobionic acid can introduce impurities that are high in content and dark in color, affecting the quality of the final this compound. google.com
Process-Related Impurities: These are by-products, leftover reagents, or intermediates that form during the chemical synthesis. Side reactions or incomplete reactions are common sources. The use of specific reagents and catalysts can lead to the formation of undesired by-products that may be difficult to remove completely. One such potential side product specifically mentioned in manufacturing processes is 6, 11-O-dimethyl erythromycin-A. google.com
Degradation Products: this compound can degrade under various environmental conditions such as heat, light, moisture, and non-neutral pH. Forced degradation studies show that clarithromycin is particularly sensitive to acidic and oxidative conditions. mdpi.com Under acidic stress (e.g., 1 M HCl), significant degradation can occur within hours. In oxidative conditions, a substantial portion of the compound can also degrade quickly. mdpi.com Conversely, it shows more stability under alkaline conditions. mdpi.com Identified degradation products include compounds like 6-O-methylerythromycin A.
A comprehensive list of known related substances and impurities is detailed in the table below.
| Impurity Name | CAS Number | Type |
| Erythromycin | 114-07-8 | Starting Material Impurity |
| 6-O-Methylerythromycin A | 81103-11-9 | Degradation Product |
| Clarithromycin Impurity C | 127253-06-9 | Process-Related/Degradation |
| Clarithromycin Impurity G (Mixture of Z and E Isomers) | 127182-44-9 | Process-Related/Degradation |
| Clarithromycin Impurity L | 127253-05-8 | Process-Related/Degradation |
| Clarithromycin Impurity O | 127252-80-6 | Process-Related/Degradation |
| Clarithromycin Impurity P | 123967-58-8 | Process-Related/Degradation |
| N-Desmethylclarithromycin | 120553-33-3 | Process-Related/Metabolite |
| Erythromycin A-9 (E)-Oxime | 13127-46-9 | Process-Related Impurity |
| 3-O-decladinosyl-6-O-methylerythromycin-A | Not Available | Process-Related Impurity |
| 6, 11-O-dimethyl erythromycin-A | Not Available | Process-Related Impurity |
Table 1: Identified Related Substances and Degradation Products of Clarithromycin. Data sourced from Pharmaffiliates, BOC Sciences, and Google Patents. google.compharmaffiliates.com
Impact of Impurities on Compound Purity and Efficacy
Degradation products, in particular, can undermine the stability and efficacy of the pharmaceutical compound. The formation of these byproducts means there is less of the active clarithromycin component available, which can reduce the drug's ability to inhibit bacterial protein synthesis effectively. The presence of substantial levels of degradation byproducts may negatively impact the therapeutic efficacy of the medication.
Mitigation Strategies for Impurity Formation and Removal
To ensure high purity, several control and mitigation strategies are implemented during the synthesis and manufacturing of this compound. These strategies target the various sources of impurity formation.
Control of Reaction Conditions: The generation of impurities during the reaction between clarithromycin and lactobionic acid can be minimized by carefully controlling key process parameters. This includes managing the reaction pH and the rate at which reagents are added (dropping speed) to prevent side reactions. google.com
Purification and Crystallization Control: The crystallization step is critical for purifying the final product. Controlling the crystallization temperature and duration helps to avoid the inclusion of impurities in the crystal lattice, thereby improving the final purity of the this compound. google.com For instance, a patented method specifies cooling the filtrate to a specific range (e.g., 10-20 °C) and holding it for a set time (e.g., 4-6 hours) to achieve high purity levels, such as 99.73%. google.com
Raw Material Pre-treatment: The quality of starting materials is foundational. To prevent impurities from entering the process, raw materials can be pre-treated. For example, a method has been developed where lactobionic acid is pre-treated by mixing it with water and heating it before it is used in the reaction. google.com This step helps to ensure the quality and stability of the final product and can reduce costs associated with waste liquid treatment. google.com Another approach involves using sodium lactobionate and purifying it through an ion exchange column to obtain a pure lactobionic acid solution for the reaction. google.com
Formulation Adjustments: For liquid formulations, strategies to prevent degradation are employed. This includes adjusting the final pH of the solution to a level where clarithromycin is more stable (e.g., ~7.3) and adding antioxidants like ascorbic acid to protect against oxidative degradation. mdpi.com
By implementing these meticulous control strategies throughout the manufacturing process, from raw material selection to final crystallization, a high-purity this compound product can be reliably obtained.
Solid State Chemistry and Pharmaceutical Preformulation
The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physical and chemical properties. For clarithromycin (B1669154) lactobionate (B10762962), the arrangement of molecules in the solid state, whether crystalline or amorphous, dictates its behavior during manufacturing and storage.
Polymorphism and Amorphism Studies
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorphic form has a different arrangement of molecules in the crystal lattice and, consequently, different physicochemical properties. Besides crystalline forms, clarithromycin lactobionate can also exist in an amorphous state, where there is no long-range molecular order. researchgate.net
Identification and Characterization of Polymorphic Forms:
Studies have investigated the solid-state forms of clarithromycin and its salts. Clarithromycin itself can exist in different crystalline and amorphous forms. researchgate.net While specific polymorphic forms of this compound are not extensively detailed in the provided search results, the preparation of clarithromycin nanocrystals has been shown to result in particles that exist in a crystalline and/or partial amorphous form. researchgate.net The formation of different solid-state forms is often influenced by the manufacturing process, such as the solvents used and the method of crystallization or precipitation. chemicalbook.com
The amorphous state, while potentially offering advantages in solubility, is often physically unstable and can be prone to crystallization over time. researchgate.net The stability of amorphous this compound is a critical factor to consider during formulation development.
Methodologies for Polymorph Characterization
Several analytical techniques are employed to identify and characterize the different solid-state forms of pharmaceutical compounds like this compound.
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events, which are characteristic of specific polymorphic or amorphous forms. researchgate.netethernet.edu.et For instance, DSC has been used to investigate the interactions between clarithromycin, lyoprotectants, and lipids in liposomal formulations. researchgate.net DSC thermograms can reveal endothermic peaks corresponding to the melting of crystalline forms or exothermic events related to crystallization of amorphous material. google.com
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying the crystalline or amorphous nature of a solid. Crystalline materials produce a unique diffraction pattern with sharp peaks at specific angles, while amorphous materials produce a broad halo with no distinct peaks. researchgate.netcollectionscanada.gc.ca PXRD is crucial for identifying different polymorphic forms, as each form will have a distinct diffraction pattern. google.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and molecular structure. Different polymorphs can exhibit subtle differences in their FTIR spectra due to variations in their crystal lattice and intermolecular interactions. collectionscanada.gc.ca
Impact of Manufacturing Processes on Solid Forms and Stability
Manufacturing processes can have a profound impact on the solid-state form and stability of this compound.
Milling and Grinding: These processes, used to reduce particle size, can introduce mechanical stress that may lead to changes in the crystal structure or induce the formation of amorphous regions. This can alter the stability and dissolution properties of the drug.
Spray Drying and Lyophilization (Freeze Drying): These techniques are often used to produce dry powders for inhalation or parenteral administration. Spray freeze drying of clarithromycin liposomal powders has been shown to produce small, porous particles. researchgate.net The resulting solid form, often amorphous or a mix of amorphous and crystalline, depends on the process parameters and the presence of excipients like lyoprotectants (e.g., mannitol, sucrose). researchgate.net The stability of these formulations is a key concern, as amorphous materials are prone to moisture absorption and physical instability. researchgate.net Studies have shown that clarithromycin liposomal dry powder formulations can remain stable for at least three months under specific storage conditions (25°C and 60% relative humidity). researchgate.net
Solvent-Mediated Transformations: The choice of solvent during crystallization or formulation can influence the resulting polymorphic form. Incomplete removal of solvents can also affect the stability of the final product.
The chemical stability of clarithromycin is also pH-dependent, with degradation occurring more rapidly at acidic pH. nih.gov Therefore, controlling the pH during manufacturing and in the final formulation is crucial. nih.gov
Preformulation Characterization for Formulation Development
Preformulation studies involve the characterization of the physicochemical properties of a drug substance to guide the development of a stable, safe, and effective dosage form.
Physicochemical Profiling for Rational Formulation Design
A thorough physicochemical profile of this compound is essential for rational formulation design.
Solubility: Clarithromycin itself has low aqueous solubility. researchgate.net The formation of the lactobionate salt is intended to enhance its water solubility, which is particularly important for parenteral formulations. caldic.com Studies have shown that lactobionic acid is effective in increasing the solubility of clarithromycin. researchgate.net The pH of the medium also significantly affects the solubility of macrolides. researchgate.net
pKa: The dissociation constant (pKa) of a drug influences its solubility and absorption characteristics at different pH values. The pKa of clarithromycin has been determined to be 8.76. researchgate.net
Partition Coefficient (LogP): The LogP value indicates the lipophilicity of a drug and its ability to cross biological membranes. The LogP of clarithromycin is 3.16. nih.gov
The table below summarizes some key physicochemical properties of clarithromycin.
| Property | Value | Source |
| Molecular Weight | 748.0 g/mol | nih.gov |
| pKa | 8.76 | researchgate.net |
| LogP | 3.16 | nih.gov |
| Aqueous Solubility | Low | researchgate.net |
In Silico Modeling for Predicting Formulation Performance and Strategy Selection
In silico modeling and computational tools are increasingly being used in pharmaceutical development to predict drug properties and formulation performance, thereby reducing the time and cost of experimental studies.
While specific in silico modeling studies focused solely on this compound were not prominently found in the search results, the application of such models is a well-established practice in pharmaceutical sciences. These models can be used to:
Predict Solubility: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the solubility of drugs in different solvents and environments.
Simulate Drug-Excipient Interactions: Molecular modeling techniques can be used to understand the interactions between this compound and various pharmaceutical excipients at a molecular level. This can help in selecting appropriate excipients to enhance stability and bioavailability.
Predict Solid-State Properties: Computational methods can be employed to predict the crystal structure and relative stability of different polymorphs.
The use of in silico approaches can guide the selection of promising formulation strategies, which can then be validated through targeted experimental work. nsc.ru
Solubility Enhancement Mechanisms and Formulation Approaches
Role of Lactobionic Acid in Clarithromycin (B1669154) Solubilization
The formation of a salt with lactobionic acid is a fundamental and effective method to significantly increase the aqueous solubility of clarithromycin. bertin-bioreagent.comcaymanchem.com This modification is crucial for developing formulations suitable for intravenous administration. google.com
Clarithromycin base is practically insoluble in water, with a reported solubility of approximately 0.33 mg/mL. nih.gov This poor solubility is a major obstacle for creating aqueous-based pharmaceutical products. The primary mechanism for enhancing its solubility involves an acid-base reaction between clarithromycin and lactobionic acid.
Clarithromycin possesses a dimethylamino group, which is the sole ionizable moiety on the molecule (pKa 8.8). nih.gov Lactobionic acid, an aldonic acid composed of galactose and gluconic acid, provides an acidic counterion. bertin-bioreagent.com The reaction between the basic dimethylamino group of clarithromycin and the acidic lactobionic acid results in the formation of the clarithromycin lactobionate (B10762962) salt. This salt is significantly more hydrophilic than the clarithromycin base, leading to a substantial increase in its ability to dissolve in water. This enhanced water solubility is a critical attribute that enables the administration of clarithromycin via parenteral routes for treating serious infections.
The conversion of clarithromycin to its lactobionate salt results in a marked increase in its aqueous solubility. While clarithromycin base has a very low solubility of about 0.33 mg/mL, the formation of the lactobionate salt dramatically improves this parameter. nih.gov Studies have demonstrated that lactobionic acid is highly effective among various acids in increasing the water solubility of clarithromycin to a level suitable for injectable solutions. nih.gov In formulations also containing nonionic surfactants, the solubility of clarithromycin was reported to be in the range of 65-85 mg/mL, showcasing the significant solubilization effect attributable to the combination of salt formation and other excipients. nih.gov
Table 1: Solubility of Clarithromycin Forms
| Compound | Approximate Aqueous Solubility |
|---|---|
| Clarithromycin Base | 0.33 mg/mL nih.gov |
| Clarithromycin in Lactobionate/Surfactant Formulation | 65 - 85 mg/mL nih.gov |
Advanced Solubilization Strategies
Nonionic surfactants are frequently incorporated into clarithromycin lactobionate formulations to further augment its aqueous solubility. nih.govnih.gov These surfactants aid in the solubilization process, and commonly used examples include polyoxyethylene alkyl ethers like Myrj 52 and Cremophor (also referred to as chremophor). nih.gov
Research has shown that the addition of these surfactants significantly increases the solubility of clarithromycin. nih.gov In one study, formulations containing Myrj 52 at concentrations of 2.5% and 5% (w/v) increased the solubility of clarithromycin by 5 mg/mL and 10 mg/mL, respectively. nih.gov Cremophor was found to be even more effective, providing an additional 5 mg/mL increase in solubility at the same concentrations compared to Myrj 52. nih.gov
Table 2: Effect of Nonionic Surfactants on Clarithromycin Solubility
| Surfactant | Concentration (% w/v) | Increase in Clarithromycin Solubility |
|---|---|---|
| Myrj 52 | 2.5% | 5 mg/mL nih.gov |
| Myrj 52 | 5.0% | 10 mg/mL nih.gov |
| Cremophor | 2.5% | >5 mg/mL (relative to Myrj 52) nih.gov |
| Cremophor | 5.0% | >10 mg/mL (relative to Myrj 52) nih.gov |
Amorphous solid dispersions (ASDs) represent a key technology for enhancing the dissolution and bioavailability of poorly soluble drugs like clarithromycin. ul.ac.zanih.govresearchgate.net An amorphous solid is a state where the molecules lack the long-range order of a crystal, which generally leads to higher apparent solubility and faster dissolution rates. ul.ac.za
Studies have focused on creating ASDs of clarithromycin with various polymers, such as carboxyl-containing cellulose (B213188) derivatives. nih.govresearchgate.net This approach aims to improve clarithromycin's solubility in the neutral pH environment of the intestine while limiting its release in the acidic conditions of the stomach, where it is prone to degradation. nih.gov The preparation of a fully amorphous dispersion is considered crucial for achieving the maximum enhancement of the dissolution rate for poorly soluble drugs. researchgate.net By dispersing the drug at a molecular level within a polymer matrix, ASDs can prevent crystallization and maintain a supersaturated state in solution, thereby improving its dissolution profile. nih.govresearchgate.net
Lipid-based formulations offer a dual benefit of enhancing the solubility of clarithromycin and potentially reducing the irritation associated with its intravenous administration. researchgate.net Strategies include the development of lipid emulsions and lipid-based clarithromycin complexes (LCC). researchgate.net
Lipid emulsions are considered ideal carriers for parenteral drug delivery due to their biocompatibility and ability to be prepared on a large scale. researchgate.net For a poorly soluble drug like clarithromycin, incorporating it into the oil phase of an oil-in-water emulsion can significantly increase its solubility and prevent direct contact of the drug with tissues at the injection site, which may lower pain and irritation. researchgate.net Self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and cosolvents, are another advanced lipid-based approach to improve the oral bioavailability of poorly soluble compounds. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| Clarithromycin |
| This compound |
| Lactobionic acid |
| Galactose |
| Gluconic acid |
| Myrj 52 |
Novel Drug Delivery Systems for Controlled and Targeted Release
The development of advanced drug delivery systems for clarithromycin, particularly as this compound for specific applications, aims to overcome challenges related to bioavailability, targeted action, and sustained therapeutic effect. Novel formulations are engineered to control the release kinetics and direct the drug to specific sites within the body, such as the stomach, or to provide prolonged systemic exposure through parenteral routes.
Stomach-Specific Drug Delivery System Design (e.g., Semi-Interpenetrating Polymeric Network Hydrogels)
Stomach-specific drug delivery systems are particularly relevant for clarithromycin in the context of treating localized infections like those caused by Helicobacter pylori, which resides deep within the gastric mucus. wisdomlib.orgresearchgate.netnih.gov The goal is to prolong the residence time of the antibiotic in the stomach, thereby increasing its local concentration and therapeutic efficacy. nih.gov One promising approach is the use of semi-interpenetrating polymeric network (semi-IPN) hydrogels. nih.govtbzmed.ac.ir
These hydrogels are composed of a crosslinked polymer network interpenetrated by a linear polymer, without covalent bonds between the two. nih.gov Research has focused on creating semi-IPN hydrogel nanocomposites using materials like chitosan (B1678972) (CS), acrylic acid (AA), acrylamide (B121943) (AAm), polyvinylpyrrolidone (B124986) (PVP), and the clay montmorillonite (B579905) (MMT). nih.govtbzmed.ac.ir The synthesis is typically performed via free radical graft copolymerization. nih.govtbzmed.ac.ir
Key findings from research on these systems include:
Enhanced Stability and Strength : The introduction of MMT into the hydrogel network has been shown to improve the thermal stability and mechanical strength of the final product. nih.govtbzmed.ac.ir
Swelling Behavior : These hydrogels exhibit pH-responsive swelling, a crucial characteristic for stomach-specific delivery. wisdomlib.orgwisdomlib.org In acidic environments like the stomach (pH 1.2), the hydrogels swell, facilitating a controlled release of the entrapped drug. nih.govwisdomlib.org
Sustained Release : The presence of MMT creates interlinked porous channels within the nanocomposite network. This structure hinders the penetration of aqueous solutions, resulting in a slower, more sustained drug release compared to formulations without MMT. nih.govtbzmed.ac.irresearchgate.net This prolongs the effective lifetime of the drug at the target site. tbzmed.ac.irresearchgate.net
| Formulation Component | Key Finding | Reference |
| Montmorillonite (MMT) | Improved thermal stability and mechanical strength of the hydrogel. | nih.govtbzmed.ac.ir |
| Montmorillonite (MMT) | Increased equilibrium swelling capacity (1568 g/g) compared to neat hydrogel (1270 g/g). | nih.govtbzmed.ac.irresearchgate.net |
| Chitosan/PVP/Acrylic Acid | High drug entrapment efficiency, ranging from 94.2% to 96.8% depending on crosslinker concentration. | wisdomlib.org |
Sustained-Release Formulation Strategies and Evaluation
Beyond stomach-specific targeting, various strategies have been developed to formulate clarithromycin for sustained release, aiming to reduce plasma fluctuations and improve patient compliance by minimizing dosing frequency. iajpr.com The short biological half-life of the drug (approximately 3-5 hours) makes it a suitable candidate for such formulations. nih.gov
Several approaches have been evaluated:
Hydrodynamically Balanced Systems : These are often designed as floating tablets that prolong gastric residence time. nih.gov Formulations using polymers like HPMC K4M and a gas-generating agent such as sodium bicarbonate can achieve a low floating lag time (<3 minutes) and remain buoyant for over 12 hours. nih.gov In vivo radiographic studies have confirmed an extended gastric residence time of 220 ± 30 minutes for such tablets. nih.gov
Mucoadhesive Microspheres : These systems utilize biodegradable polymers to adhere to the gastrointestinal mucosa, providing a sustained release profile. jneonatalsurg.comjneonatalsurg.com One optimized formulation demonstrated a 73.1% drug release over a 10-hour period, with a high microencapsulation efficiency of 78% and mucoadhesive property of 76%. jneonatalsurg.comjneonatalsurg.com
Extended-Release Matrix Tablets : The use of natural polymers like guar (B607891) gum and xanthan gum, sometimes in combination with synthetic polymers like HPMC K15M, has proven effective. iajpr.com A study on a once-daily tablet containing guar gum showed a sustained drug release of up to 94.81% over 24 hours. iajpr.com The release mechanism was identified as a combination of diffusion and polymer erosion. iajpr.com
| Formulation Strategy | Key Polymers/Excipients | Performance Metric | Reference |
| Mucoadhesive Microspheres | Biodegradable polymers | 73.1% release over 10 hours | jneonatalsurg.comjneonatalsurg.com |
| Floating Tablets | HPMC K4M, Sodium Bicarbonate | Floating time >12 hours; Gastric residence time of 220 ± 30 min | nih.gov |
| Extended-Release Matrix Tablets | Guar Gum, HPMC K15M | 94.81% release over 24 hours | iajpr.com |
Parenteral Formulation Development Considerations beyond Solubility
The development of a parenteral formulation of clarithromycin is primarily challenged by its practical insolubility in water (0.33 mg/mL). nih.govresearchgate.net The formation of this compound is a direct strategy to overcome this fundamental hurdle, creating a soluble salt suitable for injection. google.com However, successful parenteral formulation requires addressing several critical factors beyond simply achieving solubility.
Key development considerations include:
pH and Stability : The pH of the reconstituted solution is crucial for maintaining both the solubility and chemical stability of this compound. nih.gov Studies have indicated that the pH should be maintained in a range of approximately 4.8 to 6.5. nih.gov Research has also shown that simple pretreatment of the lactobionic acid before its use in preparing the salt can result in a product with a more stable pH upon dissolution. google.com
Excipient Compatibility : To further enhance solubility and stability, various excipients are often included. Nonionic surfactants have been investigated for their solubilizing effects. nih.govnih.gov For instance, Chremophor was found to have a higher enhancing effect on clarithromycin solubility than Myrj 52 at the same concentrations. nih.govresearchgate.netsemanticscholar.org
Lyophilization and Reconstitution : Parenteral this compound is typically supplied as a lyophilized powder for reconstitution. nih.gov The lyophilized cake must be stable over a long shelf-life, with studies confirming stability for up to 24 months. nih.govresearchgate.net Upon reconstitution, the product must dissolve rapidly to form a clear solution, free from particulate matter, ensuring it is safe for injection. google.comcontractpharma.com
| Parameter | Formulation Consideration | Research Finding | Reference |
| pH Control | Maintain solubility and stability. | Optimal pH range identified as 4.8 - 6.5. | nih.gov |
| Solubilization | Enhance aqueous solubility. | Lactobionic acid is highly effective; Chremophor enhances solubility more than Myrj 52. | nih.govresearchgate.netsemanticscholar.org |
| Long-Term Stability | Ensure product shelf-life. | Lyophilized formulations demonstrated stability equivalent to a 24-month shelf-life. | nih.govresearchgate.netsemanticscholar.org |
| Reconstitution | Ensure safety and ease of use. | Pre-treatment of lactobionic acid leads to faster dissolution and a more stable pH. | google.com |
Chemical Stability and Degradation Kinetics
Degradation Pathways and Mechanisms
The intrinsic stability of Clarithromycin (B1669154) lactobionate (B10762962) is a critical factor in its formulation and efficacy. Its structure is susceptible to degradation through several key pathways, including acid-catalyzed hydrolysis, oxidation, and photodegradation. Understanding these mechanisms is essential for predicting the compound's shelf-life and ensuring its therapeutic integrity.
Acid-Catalyzed Degradation Products and Their Kinetic Profiles
Clarithromycin lactobionate is notably unstable in acidic environments, a characteristic that can significantly impact its behavior. researchgate.netnih.gov The degradation is rapid and follows a pseudo-first-order kinetic model. researchgate.net In strongly acidic conditions, such as those mimicking gastric fluid (pH 1-2), the compound undergoes extensive decomposition. najah.edu Studies show that clarithromycin was immediately and completely degraded within one hour under such acidic stress. nih.gov
The primary mechanism of acid-catalyzed degradation involves the hydrolysis of the glycosidic bond, leading to the loss of the cladinose (B132029) sugar. nih.govcapes.gov.br This process results in the formation of major degradation products, including decladinosyl clarithromycin and clarithromycin 9,12-hemiketal. researchgate.net The rate of this degradation is highly dependent on the pH. For instance, at pH 1.5, 70% of the drug degraded within 30 minutes, whereas at pH 2.0, the degradation was 25% over the same period. researchgate.net In a 1 M HCl solution maintained at 70°C, degradation reached approximately 60% to 90% within 24 hours.
The kinetic profile demonstrates a significant loss of the active compound in a short time under low pH conditions, highlighting the need for protective formulation strategies.
Kinetic Profile of Acid-Catalyzed Degradation of Clarithromycin
| Condition | Time | Degradation (%) | Reference |
|---|---|---|---|
| pH 1.0 | 0.1 hours (t1/2) | 50% | researchgate.net |
| pH 1.2 | 1 hour | 64% | najah.edu |
| pH 1.5 | 30 minutes | 70% | researchgate.net |
| pH 2.0 | 30 minutes | 25% | researchgate.net |
| 0.1 N HCl | 1 hour | 50% | najah.edu |
Oxidative Degradation Mechanisms and Influencing Factors
This compound also demonstrates sensitivity to oxidative stress. nih.govresearchgate.net Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have shown significant decomposition of the molecule. One study reported that only 14% of the parent compound remained intact after one hour under oxidative conditions, while another noted a 14% degradation after just 15 minutes of exposure to H₂O₂. nih.gov
The proposed mechanism for oxidative degradation involves the formation of an N-oxide derivative on the desosamine (B1220255) sugar moiety of the clarithromycin molecule. The presence of oxidizing agents can facilitate this transformation, leading to a loss of potency. To mitigate this degradation pathway, antioxidants such as ascorbic acid have been successfully incorporated into formulations to protect the active ingredient. researchgate.netmdpi.com
Effect of Oxidative Stress on Clarithromycin Stability
| Stress Condition | Exposure Time | Remaining Clarithromycin (%) | Reference |
|---|---|---|---|
| Oxidative Stress | 1 hour | 14% | nih.gov |
| H₂O₂ Stress | 15 minutes | 86% | |
| 4% v/v H₂O₂ | 12 hours | Extensive Degradation | mdpi.com |
Photodegradation Pathways and Environmental Impact
The stability of this compound under light exposure varies depending on the light source. Studies have shown that the compound is relatively stable when exposed to UV radiation. However, exposure to natural sunlight can induce degradation. After five days of exposure to natural light, new degradation peaks were observed in chromatographic analyses, indicating sunlight-induced decomposition.
The photodegradation process is influenced by the pH of the medium. In one study using simulated sunlight, the degradation rate of clarithromycin decreased as the pH increased from 4.0 to 7.0. nih.gov After one hour of exposure, the degradation was 30% at pH 4.0, but only 17% at pH 7.0. nih.gov The incomplete removal of macrolide antibiotics like clarithromycin in conventional wastewater treatment plants, combined with their potential for photodegradation, poses an environmental risk. nih.govresearchgate.net The formation of degradation by-products in water bodies could contribute to the development of antimicrobial resistance. researchgate.net
Influence of pH on Clarithromycin Photodegradation (1-hour exposure to simulated light)
| pH | Degradation (%) | Reference |
|---|---|---|
| 4.0 | 30% | nih.gov |
| 5.5 | 27% | nih.gov |
| 7.0 | 17% | nih.gov |
Stability-Indicating Methods and Studies
To ensure the quality, safety, and efficacy of pharmaceutical products, rigorous stability testing is performed. Stability-indicating methods are analytical procedures that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.
Accelerated Stability Protocols and Interpretation (e.g., ICH Guidelines)
Accelerated stability studies are a cornerstone of formulation development and regulatory submissions. paho.org These studies are designed to increase the rate of chemical and physical degradation by using exaggerated storage conditions, thereby predicting the shelf-life of a product in a shorter time frame. paho.orgnih.gov The International Council for Harmonisation (ICH) provides guidelines for these protocols. A general condition for accelerated testing is storing the product at 40°C ± 2°C with 75% ± 5% relative humidity (RH) for a period of six months. ich.orgamsbiopharma.com
Data from these studies help in comparing different formulations and packaging materials. paho.org For example, a stability study of a 1% clarithromycin cream stored at various temperatures, including accelerated conditions (38-40°C), showed that the cream was chemically stable for 60 days but failed by day 90, with the drug content falling below 90% of the initial amount. mdpi.com In another study, lyophilized formulations of this compound were subjected to 40°C and 75% RH for six months, with results indicating an equivalent shelf-life of 24 months under ambient conditions. nih.gov These studies are crucial for establishing the re-test period or shelf life for a drug product. ich.org
Influence of pH on Degradation Rate and Stability Optimization
As established, pH is a critical factor governing the stability of this compound. The compound exhibits significant instability at low pH, with degradation rates increasing dramatically as the acidity of the medium increases. researchgate.netmdpi.com Studies have confirmed that clarithromycin degrades rapidly at pH values below 3, while it is comparatively stable in solutions with a pH above 5.0. researchgate.netnajah.edu
This pH-dependent stability is a key consideration for formulation design. To minimize degradation, especially for liquid or parenteral formulations, the pH is often adjusted to a neutral or slightly alkaline range. mdpi.com For instance, a topical cream formulation of clarithromycin was adjusted to a pH of approximately 7.3 to limit degradation. nih.govmdpi.com This optimization is crucial not only for maintaining chemical stability but also for ensuring the therapeutic activity of the drug, which is reported to be higher at a more neutral pH of 7.4. researchgate.netmdpi.com Therefore, controlling the pH of the formulation environment is a primary strategy for optimizing the stability of this compound.
Excipient Compatibility Studies and Stabilization Strategies in Formulations
The inherent instability of clarithromycin, particularly its lactobionate salt, under certain conditions necessitates thorough excipient compatibility studies and the implementation of effective stabilization strategies in pharmaceutical formulations. Research has focused on identifying compatible excipients and developing formulations that protect the drug from degradation, thereby ensuring its efficacy and shelf-life.
Excipient Screening and Compatibility Assessment
Differential Scanning Calorimetry (DSC) is a primary technique used to screen for potential interactions between this compound and various excipients. DSC thermograms of the pure drug, individual excipients, and their physical mixtures are compared to detect any changes in melting points, which could indicate an interaction.
In one study focused on developing a parenteral formulation, DSC was used to assess the compatibility of clarithromycin with lactobionic acid and the nonionic surfactant Myrj 52. The results showed that the characteristic endothermic peak of clarithromycin at 228.51°C remained unchanged in the physical mixtures, suggesting the absence of significant physical or chemical interactions. nih.govresearchgate.net
Table 1: DSC Results for Clarithromycin and Excipients
| Substance | Melting Point (°C) |
|---|---|
| Clarithromycin | 228.51 |
| Lactobionic Acid | 61.75 |
| Myrj 52 | 51.78 |
Data sourced from a study on parenteral formulations of clarithromycin. nih.govresearchgate.net
Stabilization Strategies in Liquid and Semi-Solid Formulations
Several strategies have been employed to stabilize this compound in various dosage forms, primarily by addressing its susceptibility to acidic pH and oxidation. mdpi.comresearchgate.net
pH Adjustment and Buffering: Clarithromycin is highly susceptible to acid-catalyzed degradation. researchgate.net Studies have shown significant degradation at low pH, with one reporting a 25% loss in 30 minutes at pH 2.0 and a 70% loss at pH 1.5 in the same timeframe. mdpi.comresearchgate.net Consequently, a critical stabilization strategy is to maintain the pH of the formulation in a neutral or slightly alkaline range. For a 1% topical cream, the pH was adjusted to approximately 7.3 to minimize degradation. mdpi.com In the development of parenteral solutions, the pH was maintained above 4.8, typically in the range of 5 to 6.5, using phosphoric acid and sodium hydroxide (B78521) to achieve a clear, stable solution. nih.gov
Use of Antioxidants: Forced degradation studies have identified that clarithromycin is sensitive to oxidizing conditions. mdpi.comresearchgate.net To mitigate this, antioxidants are incorporated into formulations. In the development of a topical cream, ascorbic acid was added to the formulation to prevent oxidative degradation. mdpi.comresearchgate.net
Solubilizers and Complexing Agents: For parenteral formulations, where solubility is a major challenge, various excipients have been investigated. Lactobionic acid has been found to be highly effective in increasing the aqueous solubility of clarithromycin. nih.govresearchgate.netnih.govresearchgate.net Nonionic surfactants, such as Cremophor and Myrj 52, have also been used to further enhance solubility. nih.govnih.govresearchgate.net Studies showed that Cremophor had a greater solubilizing effect than Myrj 52. nih.govnih.gov Another approach involves the formation of a lipid-based complex. An injectable formulation using sodium cholesterol sulfate (B86663) and phospholipid was developed, which formed a complex with an average particle size of 75.4 nm and a high drug entrapment efficiency of over 97.0%. tandfonline.com This complex was stable in 5% dextrose solution for at least 6 hours, showing no significant changes in particle size or entrapment efficiency. tandfonline.com
Lyophilization: For parenteral products, lyophilization (freeze-drying) is a common strategy to enhance long-term stability. nih.govtandfonline.com Formulations containing clarithromycin, lactobionic acid, and nonionic surfactants were lyophilized and shown to have sufficient physicochemical stability for a shelf-life equivalent to 24 months when stored at -20°C. nih.govnih.gov
Stability Studies of Formulated Products
The effectiveness of these stabilization strategies is confirmed through stability testing of the final formulations under various storage conditions.
A study on parenteral formulations containing lactobionic acid and surfactants demonstrated excellent stability. After being kept for 6 months under accelerated conditions (40°C, 75% relative humidity), the formulations were projected to have a shelf life of over 24 months. researchgate.netresearchgate.net Even when reconstituted and stored in a refrigerator (4°C), the solutions retained more than 90% of the initial drug concentration after five days. nih.govresearchgate.netresearchgate.net
Table 2: Stability of Lyophilized Clarithromycin Parenteral Formulations
| Formulation Component | Storage Condition | Drug Remained after 5 days (%) | Projected Shelf-Life |
|---|---|---|---|
| Lactobionic Acid, Myrj 52 | Reconstituted at 4°C | >90% | N/A |
| Lactobionic Acid, Cremophor | Reconstituted at 4°C | >90% | N/A |
| Lactobionic Acid, Myrj 52 | Lyophilized at -20°C | N/A | 24 months |
| Lactobionic Acid, Cremophor | Lyophilized at 40°C/75% RH | N/A | 24 months |
Data sourced from stability studies on parenteral formulations. nih.govresearchgate.netnih.govresearchgate.net
Similarly, a 1% topical cream formulation incorporating pH adjustment and an antioxidant was found to be chemically stable for at least 90 days when stored at refrigerated (2-8°C) and room temperatures (22-25°C). mdpi.com The cream also demonstrated stability for 60 days at an elevated temperature of 38-40°C. mdpi.com
Table 3: Stability of 1% Clarithromycin Topical Cream
| Storage Temperature | Duration of Stability |
|---|---|
| 2-8°C (Refrigerated) | 90 days |
| 22-25°C (Room Temperature) | 90 days |
| 38-40°C | 60 days |
Data sourced from a stability study of a topical clarithromycin cream. mdpi.com
In intravenous (IV) solutions, this compound is listed as compatible with common infusion fluids like 0.9% Sodium Chloride and 5% Glucose. perinatalnetwork.scot However, it is noted as incompatible with other drugs such as ceftazidime, cefuroxime, furosemide, and heparin when mixed in an IV line. perinatalnetwork.scot
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| Ascorbic acid |
| Ceftazidime |
| Cefuroxime |
| Clarithromycin |
| This compound |
| Cremophor |
| Dextrose |
| Furosemide |
| Glucose |
| Heparin |
| Lactobionic acid |
| Myrj 52 |
| Phospholipid |
| Phosphoric acid |
| Sodium Chloride |
| Sodium cholesterol sulfate |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of clarithromycin (B1669154) lactobionate (B10762962) and its related substances. These techniques offer high resolution and sensitivity, making them ideal for the stringent requirements of pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) for Assay, Purity, and Content Uniformity
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of clarithromycin lactobionate. nih.govwisdomlib.org Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for assaying the drug in bulk and formulated dosage forms. wisdomlib.org These methods are valued for their simplicity, speed, and reproducibility. wisdomlib.org
A typical RP-HPLC method might utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and a phosphate (B84403) buffer. nih.govresearchgate.net The pH of the mobile phase is a critical parameter, with a study showing a pH of 4.5 being effective. nih.gov Detection is often carried out using a UV detector, with wavelengths around 205 nm or 210 nm being common. nih.govwisdomlib.orgresearchgate.net To achieve optimal separation, the column temperature is often elevated, for instance, to 59°C. nih.gov
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, precision, linearity, accuracy, and robustness. wisdomlib.org Linearity is typically established over a specific concentration range, for example, from 3.125 to 50 µg/mL or 75 to 175 µg/mL. nih.govwisdomlib.org The retention time of clarithromycin is a key parameter for its identification. wisdomlib.org HPLC is also instrumental in stability studies, where it is used to determine the amount of clarithromycin remaining in a formulation over time under various storage conditions. nih.gov Furthermore, HPLC is employed to assess the content of clarithromycin in the final product. google.com
HPLC Method Parameters for Clarithromycin Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Column | Shimadzu C18 (250mm × 4.6mm, 4µm) nih.gov | XTerra RP18 (250×4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile-sodium dihydrogen phosphate (2:3 v/v), pH 4.5 nih.gov | Acetonitrile – 0.2 M potassium phosphate buffer pH 6.80 – water (40 : 3.5 : 56.5) researchgate.net |
| Flow Rate | 2 ml/min nih.gov | Not Specified |
| Detection | UV at 205nm nih.gov | UV at 210 nm researchgate.net |
| Column Temp. | 59°C nih.gov | 56°C researchgate.net |
| Injection Vol. | 20µL nih.gov | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Impurity Identification
For more sensitive and specific analysis, particularly for quantifying low concentrations of clarithromycin in biological matrices and for identifying impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. core.ac.uknih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
In LC-MS/MS methods, electrospray ionization (ESI) in the positive ion mode is commonly used. core.ac.uknih.gov The analysis involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. core.ac.uknih.gov For clarithromycin, a common transition monitored is from the protonated molecular ion [M+H]+. core.ac.uknih.gov For instance, one method monitored the transition from m/z 748.9 to m/z 158.1. core.ac.uk
LC-MS/MS is particularly valuable for impurity profiling. xml-journal.net The structural similarity between clarithromycin and its impurities can make their separation and identification challenging with conventional methods. xml-journal.net LC-MS/MS allows for the elucidation of the fragmentation patterns of these compounds, aiding in their structural identification. xml-journal.net The technique has been successfully used to study the fragmentation of clarithromycin and its impurities, providing a basis for identifying other related substances. xml-journal.net
LC-MS/MS Parameters for Clarithromycin Quantification
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) core.ac.uk | Positive Electrospray Ionization (ESI) nih.gov |
| Mass Spectrometer | Triple Quadrupole core.ac.uk | Triple Quadrupole nih.gov |
| Monitored Transition | m/z 748.9 → 158.1 core.ac.uk | Not specified |
| Internal Standard | Clarithromycin 13C-d3 core.ac.uk | Roxithromycin nih.gov |
| Lower Limit of Quantification | 0.80 ng/mL core.ac.uk | 2.95 ng/ml nih.gov |
Spectroscopic and Thermal Analysis Techniques
Spectroscopic and thermal analysis techniques provide critical information about the solid-state properties of this compound, including its chemical structure, thermal stability, and crystalline form.
Fourier Transform Infrared Spectroscopy (FTIR) for Structural Confirmation and Interactions
Fourier Transform Infrared Spectroscopy (FTIR) is a powerful tool for confirming the chemical structure of this compound and investigating potential interactions between clarithromycin and lactobionic acid. The formation of the clarithromycin laurate salt has been confirmed using FTIR, indicating its utility in identifying salt formation. informahealthcare.comresearchgate.net By analyzing the characteristic absorption bands in the infrared spectrum, it is possible to identify the functional groups present in the molecule and to detect changes that may occur due to interactions between the drug and other components in a formulation.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior and Interactions
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques used to study the thermal properties of this compound. mdpi.comresearchgate.net
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. uepg.br It is used to determine the melting point and to investigate potential physical interactions and changes in the crystalline structure. mdpi.comresearchgate.net For instance, the thermogram of pure clarithromycin shows a distinct endothermic peak corresponding to its melting point, which is reported to be around 220-228.51°C. mdpi.comresearchgate.net In formulations, the absence or shift of this peak can indicate that the drug is molecularly dispersed or has interacted with excipients. mdpi.comresearchgate.net DSC can be performed by heating a small sample in an aluminum pan at a controlled rate, for example, 10°C/min or 20°C/min, under a nitrogen atmosphere. nih.govmdpi.com
TGA measures the change in mass of a sample as a function of temperature. researchgate.net It is used to assess the thermal stability of the compound and to study its decomposition profile. mdpi.comresearchgate.net For pure clarithromycin, significant thermal degradation typically begins at temperatures above its melting point. mdpi.com TGA can provide information on the temperature at which weight loss occurs, indicating decomposition or the loss of volatile components. researchgate.net
Thermal Analysis Data for Clarithromycin
| Technique | Observation | Reported Value/Range | Reference |
|---|---|---|---|
| DSC | Melting Point Endotherm | 220 - 228.51 °C | mdpi.comresearchgate.net |
| TGA | Onset of Major Thermal Decomposition | ~230 °C | mdpi.com |
Powder X-ray Diffraction (PXRD) for Crystalline State Analysis
Powder X-ray Diffraction (PXRD) is the primary technique for analyzing the crystalline state of this compound. americanpharmaceuticalreview.com It can distinguish between crystalline and amorphous forms of a substance and can identify different polymorphic forms. researchgate.netrigaku.com The diffraction pattern of a crystalline material consists of sharp peaks at specific angles, which are characteristic of its crystal lattice structure. americanpharmaceuticalreview.com In contrast, an amorphous material produces a broad halo with no distinct peaks. americanpharmaceuticalreview.com
PXRD is crucial for confirming the crystalline nature of the drug substance and for detecting any changes in crystallinity that may occur during manufacturing or storage. americanpharmaceuticalreview.comresearchgate.net The presence of amorphous content within a crystalline drug substance can negatively impact its stability. americanpharmaceuticalreview.com PXRD can be used to screen for the relative crystallinity of samples and, in some cases, to quantify the amount of amorphous content. americanpharmaceuticalreview.comresearchgate.net The analysis is performed by exposing the powdered sample to an X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). americanpharmaceuticalreview.com
Advanced Separation Techniques for Enantiomeric Analysis
Capillary Electrophoresis (CE) Utilizing this compound as a Chiral Selector
This compound has emerged as a significant chiral selector in the field of capillary electrophoresis (CE) for the enantiomeric separation of various basic drugs. nih.govcapes.gov.br As a macrolide antibiotic, it offers distinct advantages, including high solubility, low viscosity in common solvents, and minimal UV absorption, which are beneficial for CE applications. nih.govcapes.gov.br
The utility of this compound as a chiral selector has been demonstrated in the successful separation of enantiomers for a range of pharmaceutical compounds. Studies have shown its effectiveness in achieving excellent separation for the enantiomers of drugs such as metoprolol (B1676517), atenolol, propranolol (B1214883), bisoprolol, esmolol, ritodrine, and amlodipine. nih.gov Furthermore, it has enabled the partial enantiomeric resolution of labetalol (B1674207) and nefopam. nih.gov
Research has also explored the use of this compound in non-aqueous capillary electrophoresis (NACE), expanding its application to the chiral separation of compounds like alprenolol, clenbuterol, methoxyphenamine, pindolol, sotalol, and synephrine. nih.gov The versatility of this compound is further highlighted by its use in dual chiral selector systems. When combined with neutral cyclodextrin (B1172386) derivatives, such as glucose-β-cyclodextrin and hydroxypropyl-β-cyclodextrin, it has shown synergistic effects, significantly improving the resolution of challenging separations like that of nefopam. mdpi.comnih.gov
The general mechanism of enantiorecognition is believed to involve the formation of hydrogen bonds between the hydroxyl groups of the clarithromycin molecule and the primary amine groups of the analyte enantiomers. mdpi.com This interaction, along with other molecular interactions, leads to differential migration of the enantiomers in the capillary, allowing for their separation.
Optimization of Chiral Separation Parameters and Enantiorecognition Mechanisms
The successful enantiomeric separation of basic drugs using this compound as a chiral selector in capillary electrophoresis is highly dependent on the careful optimization of several experimental parameters. nih.gov These parameters directly influence the migration times and the degree of separation (enantioresolution) between the enantiomers.
Key parameters that are systematically investigated to achieve optimal separation include:
Selector Concentration: The concentration of this compound in the background electrolyte (BGE) is a critical factor. Increasing the selector concentration generally leads to improved enantioresolution and can also affect the migration times of the analytes. mdpi.com
Composition and pH of the Background Electrolyte (BGE): The pH of the BGE plays a crucial role in the ionization state of both the analyte and the chiral selector, which in turn affects their interaction and separation. For many basic drugs, satisfactory enantioseparations have been achieved at a buffer pH range of 7.3-7.5. nih.gov The composition of the BGE, such as the type and concentration of the buffer (e.g., borax (B76245) buffer), also significantly impacts the separation. nih.govmdpi.com
Type and Concentration of Organic Modifier: The addition of organic modifiers, such as methanol, to the BGE is often necessary to enhance solubility and improve separation efficiency. The type and concentration of the organic modifier can profoundly influence the enantioseparation. nih.govmdpi.com
Applied Voltage: The applied voltage affects the speed of the separation and can also influence the resolution. Higher voltages generally lead to shorter analysis times, but an optimal voltage must be determined to ensure adequate separation without excessive Joule heating. nih.gov
Capillary Temperature: Temperature control of the capillary is important for maintaining reproducible results, as temperature can affect the viscosity of the BGE, the mobility of the ions, and the interaction between the chiral selector and the analytes. nih.gov
The enantiorecognition mechanism is primarily attributed to the formation of transient diastereomeric complexes between the this compound and the enantiomers of the analyte. mdpi.com This interaction is thought to be driven by a combination of forces, including hydrogen bonding between the hydroxyl groups on the clarithromycin molecule and the primary amine groups of the drug enantiomers. mdpi.com The different stabilities of these diastereomeric complexes for each enantiomer result in different migration velocities and, consequently, their separation in the capillary.
Analytical Method Validation and Quality Control Principles (e.g., ICH Q2 Guidelines)
The validation of analytical methods for this compound is essential to ensure the reliability, accuracy, and precision of the data generated. The International Council for Harmonisation (ICH) Q2 guidelines provide a framework for the validation of analytical procedures. mdpi.comduyaonet.comeuropa.eu These guidelines outline the validation characteristics that need to be considered, which include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and selectivity. mdpi.comduyaonet.comeuropa.eu
The validation process demonstrates that the analytical procedure is suitable for its intended purpose, whether it be for the quantification of clarithromycin in a drug product or for the analysis of its enantiomers. duyaonet.com The principles of ICH Q2 are applied to various analytical techniques used for clarithromycin analysis, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). mdpi.comrroij.com
Linearity, Accuracy, and Precision Assessment
Linearity
The linearity of an analytical method establishes that the response of the method is directly proportional to the concentration of the analyte over a specified range. rroij.com For clarithromycin, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The results are then plotted as concentration versus response, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically greater than 0.99, indicates a good linear relationship. mdpi.comresearchgate.net
For example, in one HPLC method for a 1% clarithromycin cream, linearity was demonstrated over a range of 0.8 to 1.2 mg/mL, with a correlation coefficient of 0.998 in the cream matrix and 0.999 in water. mdpi.com Another study using a thin-layer chromatography (TLC) method showed a linearity range of 2–15 µ g/spot for clarithromycin. researchgate.net A sensitive liquid chromatographic method for clarithromycin in human serum was linear over the concentration range of 0.025-10 µg/ml. who.int
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. The results are typically expressed as a percentage of the true value. nih.gov
In the validation of an HPLC method for clarithromycin, accuracy was assessed by the standard addition method at different levels (80, 90, 100, 110, and 120%). mdpi.com The percentage recoveries were found to be between 100.3% (±0.3) and 101.5% (±0.3). mdpi.com Another study reported within-day and day-to-day accuracies of 107% and 108%, respectively. nih.gov
Precision
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov
For an HPLC method for clarithromycin, intra-day precision was determined by analyzing three quality control samples six times on the same day, while inter-day precision was evaluated over three different days. mdpi.com The RSD values for these determinations were less than 0.4%. mdpi.com Another method for clarithromycin determination in human plasma showed intra- and inter-run precision (RSD %) to be ≤ 7.9%. nih.gov
Table 1: Linearity, Accuracy, and Precision Data for Clarithromycin Analytical Methods
| Parameter | Method | Concentration Range | Result | Reference |
|---|---|---|---|---|
| Linearity | HPLC | 0.8 - 1.2 mg/mL | r² = 0.998 (cream), 0.999 (water) | mdpi.com |
| TLC | 2 - 15 µg/spot | r > 0.99 | researchgate.net | |
| LC | 0.025 - 10 µg/mL | r² = 0.9956 | who.int | |
| LC-MS/MS | 100 - 5,000 ng/mL | r = 0.995 | nih.gov | |
| Accuracy | HPLC | 80 - 120% of target | Recovery: 100.3% - 101.5% | mdpi.com |
| HPLC | Not specified | Recovery: 107% (within-day), 108% (day-to-day) | nih.gov | |
| LC-MS/MS | 200, 2000, 4000 ng/mL | RE %: within ± 4.9% | nih.gov | |
| Precision | HPLC | Not specified | RSD < 0.4% | mdpi.com |
| HPLC | Not specified | RSD: 0.096% (within-day), 0.103% (day-to-day) | nih.gov | |
| LC-MS/MS | 200, 2000, 4000 ng/mL | RSD ≤ 7.9% | nih.gov |
Limit of Detection and Quantification Determination
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in the validation of analytical methods, particularly for the analysis of impurities or low levels of an analyte. nih.govrepec.org
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov It is the concentration that provides a signal-to-noise ratio of typically 3:1. repec.org
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govquanterix.com The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1. repec.org
For clarithromycin, various analytical methods have reported different LOD and LOQ values depending on the technique and the sample matrix.
An HPLC method for a 1% clarithromycin cream determined the LOD and LOQ to be 0.05 and 0.14 mg/mL, respectively. mdpi.com
A non-aqueous capillary electrophoresis method for the analysis of propranolol enantiomers using clarithromycin as a chiral selector reported LODs of 2.6 × 10⁻³ mg/mL and 2.8 × 10⁻³ mg/mL for the two enantiomers. nih.gov For metoprolol enantiomers, the LODs were 2.8 × 10⁻³ mg/mL and 3.0 × 10⁻³ mg/mL. nih.gov
A thin-layer chromatography (TLC) method for the simultaneous determination of several macrolide antibiotics reported an LOD of 0.67 µ g/spot and an LOQ of 2.04 µ g/spot for clarithromycin. researchgate.net
A sensitive liquid chromatographic method for clarithromycin in human serum established an LOQ of 0.025 µg/ml. who.int
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Clarithromycin
| Analytical Method | Analyte | LOD | LOQ | Reference |
|---|---|---|---|---|
| HPLC | Clarithromycin | 0.05 mg/mL | 0.14 mg/mL | mdpi.com |
| Nonaqueous CE | Propranolol Enantiomer 1 | 2.6 × 10⁻³ mg/mL | - | nih.gov |
| Nonaqueous CE | Propranolol Enantiomer 2 | 2.8 × 10⁻³ mg/mL | - | nih.gov |
| Nonaqueous CE | Metoprolol Enantiomer 1 | 2.8 × 10⁻³ mg/mL | - | nih.gov |
| Nonaqueous CE | Metoprolol Enantiomer 2 | 3.0 × 10⁻³ mg/mL | - | nih.gov |
| TLC | Clarithromycin | 0.67 µg/spot | 2.04 µg/spot | researchgate.net |
| LC | Clarithromycin | - | 0.025 µg/mL | who.int |
Robustness and Selectivity Evaluations
Robustness
Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the method.
For HPLC methods, parameters that are often varied to assess robustness include:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Flow rate
Column temperature
Wavelength of detection
In a study validating an HPLC method for clarithromycin tablets, the robustness was checked, and the system suitability parameters were found to meet the acceptance criteria. rroij.com
Selectivity
Selectivity (or specificity) is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rroij.comresearchgate.net
For a method to be considered selective, the peak of the analyte of interest should be well-resolved from other peaks in the chromatogram. rroij.com Peak purity analysis is often used to demonstrate that the analyte peak is not co-eluting with any other components.
In the validation of an HPLC method for clarithromycin, specificity was confirmed by the absence of interference from blank and placebo at the retention time of the main peak. rroij.com Additionally, the peak purity of the clarithromycin peak in both standard and test solutions was found to be greater than 0.99. rroij.com
Pharmacological Basis and Mechanism of Action
Molecular Target and Binding Dynamics: Ribosomal Subunit Binding and Inhibition of Protein Synthesis
The primary mechanism of action for clarithromycin (B1669154) is the inhibition of protein synthesis in susceptible bacteria. eberth-arzneimittel.compatsnap.com This is achieved through its specific and reversible binding to the 50S subunit of the bacterial ribosome. patsnap.comdrugbank.comhpra.ie More precisely, clarithromycin interacts with domain V of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit. drugbank.comncats.io This binding action obstructs the translocation of aminoacyl transfer-RNA (tRNA) and the subsequent polypeptide synthesis, effectively halting the production of essential bacterial proteins. patsnap.comdrugbank.com This disruption of the translation process ultimately leads to the inhibition of bacterial growth. toku-e.com The binding of clarithromycin to the ribosome prevents the formation of peptide bonds and the elongation of the peptide chain. toku-e.com
Bacteriostatic versus Bactericidal Effects in In Vitro Models
In in vitro settings, clarithromycin typically exhibits a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them. eberth-arzneimittel.compatsnap.comdrugbank.com This suppression of bacterial proliferation allows the host's immune system to effectively clear the infection. patsnap.com However, the nature of its activity can be concentration-dependent. patsnap.comdrugbank.com At higher concentrations, clarithromycin can demonstrate bactericidal activity against certain pathogens, leading to direct bacterial cell death. patsnap.comdrugbank.com
For instance, against Actinobacillus actinomycetemcomitans, the minimal bactericidal concentrations (MBCs) of clarithromycin were found to be the same as or, at most, twofold higher than the corresponding minimal inhibitory concentrations (MICs). nih.gov In contrast, erythromycin (B1671065) required concentrations three- to fourfold higher than its MIC to achieve a bactericidal effect against the majority of the same strains. nih.gov
In Vitro Antimicrobial Activity Spectrum against Key Bacterial Species
Clarithromycin possesses a broad spectrum of in vitro activity against a variety of clinically significant bacterial pathogens. drugbank.comnih.gov Its efficacy extends to many Gram-positive and Gram-negative aerobic bacteria, as well as some anaerobic and atypical organisms. drugbank.com The in vitro potency of clarithromycin is often comparable to or greater than that of erythromycin against susceptible organisms. drugbank.com
The following tables summarize the in vitro activity of clarithromycin against key bacterial species, as indicated by Minimum Inhibitory Concentration (MIC) values. MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Clarithromycin Against Key Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 0.12-0.5 | - | - |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.03-0.12 | - | 0.06 |
| Haemophilus influenzae | 4-16 | - | 8-16 |
| Moraxella catarrhalis | - | - | - |
| Chlamydia pneumoniae | - | - | - |
| Mycoplasma pneumoniae | - | - | - |
| Legionella pneumophila | - | - | - |
| Helicobacter pylori | - | - | - |
| Actinobacillus actinomycetemcomitans (serotypes a and c) | - | 0.25 | 1.0 |
| Actinobacillus actinomycetemcomitans (serotype b) | - | 1.0 | 4.0 |
Data sourced from multiple in vitro studies. ncats.ionih.govdovepress.com MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Pharmacokinetic Principles and Metabolic Pathways
Absorption Characteristics and Physiochemical Determinants
Clarithromycin (B1669154) lactobionate (B10762962) is the intravenous formulation of clarithromycin, designed to circumvent the limitations of oral absorption and achieve rapid, high systemic concentrations. When administered orally, clarithromycin has a systemic bioavailability of approximately 55% due to first-pass metabolism. nih.gov The intravenous administration of clarithromycin lactobionate bypasses this initial metabolic process, leading to 100% bioavailability of the parent compound in the systemic circulation. asm.org
The physicochemical properties of clarithromycin, such as its hydrophobic nature, contribute to its pharmacokinetic behavior. researchgate.net It is structurally related to erythromycin (B1671065) but possesses a methoxy (B1213986) group at the C-6 position of the lactone ring, which enhances its acid stability compared to erythromycin. researchgate.net This structural modification, however, is more relevant for oral administration. For the intravenous lactobionate salt, solubility and formulation characteristics are key determinants of its immediate availability in the bloodstream.
Studies have shown that following intravenous infusion, peak plasma concentrations of clarithromycin are achieved rapidly. The pharmacokinetics of intravenous clarithromycin can be described by a two-compartment model. mdpi.com The pharmacokinetics of both clarithromycin and its primary active metabolite are non-linear, with steady-state concentrations typically achieved by the third day of intravenous dosing. medicines.org.uk
Table 1: Key Pharmacokinetic Parameters of Intravenous Clarithromycin
| Parameter | Value | Reference |
| Bioavailability | 100% | asm.org |
| Time to Steady State | 3 days | medicines.org.uk |
| Protein Binding | 80% at therapeutic levels | medicines.org.uk |
Distribution Profile and Tissue Penetration Dynamics
Clarithromycin exhibits extensive distribution into various body tissues and fluids, a characteristic feature of macrolide antibiotics. nih.govibnhayyanpharma.com Following administration, clarithromycin and its active metabolite, 14-hydroxy clarithromycin, readily penetrate tissues, resulting in concentrations that are significantly higher than those observed in the serum. ibnhayyanpharma.commedsafe.govt.nz
Lungs: One of the most significant sites of clarithromycin accumulation is the lung tissue. Studies in patients undergoing lung resection have demonstrated that the concentration of clarithromycin in lung tissue can be substantially higher than in plasma. nih.gov For instance, at the time of lung resection, the mean concentration of clarithromycin in lung tissue was found to be 54.3 µg/g, while the corresponding plasma concentration was 1.89 µg/mL. nih.gov This high degree of lung penetration is a key factor in its efficacy against respiratory pathogens.
Pleural Fluid: Clarithromycin also penetrates well into empyemic pleural fluid. In an experimental rabbit model, the ratio of the area under the curve (AUC) in pleural fluid to that in serum was 1.57, indicating excellent penetration. researchgate.net
Other Tissues: High concentrations of clarithromycin have also been observed in tonsillar tissue, nasal mucosa, and middle ear fluid. ibnhayyanpharma.commedsafe.govt.nznih.gov In tonsils, mean concentrations of the parent drug and its metabolite have been measured at several times the serum levels. nih.gov Similarly, in children with otitis media, clarithromycin concentrations in the middle ear fluid were found to be approximately twice as high as the corresponding serum concentrations. medsafe.govt.nz
Cerebrospinal Fluid (CSF): In contrast to its high penetration into other tissues, clarithromycin's distribution into the cerebrospinal fluid is limited. ibnhayyanpharma.commedsafe.govt.nz Data suggests that only about 1% to 2% of serum levels are achieved in the CSF of patients with normal blood-CSF barriers. medsafe.govt.nz
Table 2: Tissue and Fluid Concentrations of Clarithromycin
| Tissue/Fluid | Concentration Finding | Reference |
| Lung Tissue | Mean concentration of 54.3 µg/g | nih.gov |
| Plasma (concomitant) | Mean concentration of 1.89 µg/mL | nih.gov |
| Empyemic Pleural Fluid | AUC PF/AUC serum ratio of 1.57 | researchgate.net |
| Tonsils (4h post-dose) | 5.3 mg/kg (parent), 3.1 mg/kg (metabolite) | nih.gov |
| Nasal Mucosa (4h post-dose) | 5.9 mg/kg (parent), 3.2 mg/kg (metabolite) | nih.gov |
| Middle Ear Fluid | ~2x higher than serum concentrations | medsafe.govt.nz |
| Cerebrospinal Fluid | 1-2% of serum levels | medsafe.govt.nz |
Metabolic Transformations and Active Metabolite Formation
Clarithromycin undergoes extensive metabolism in the liver, primarily through the cytochrome P-450 (CYP) 3A4 isoenzyme system. nih.govdrugbank.com The main metabolic pathways include N-dealkylation, oxidation, and stereospecific hydroxylation at the C-14 position. nih.govmedicines.org.uk
The most significant metabolic transformation is the formation of 14-hydroxy clarithromycin (also referred to as 14-(R)-hydroxy-clarithromycin). nih.govnih.gov This metabolite is not only present in substantial concentrations but is also microbiologically active. medicines.org.uknih.gov The formation of 14-hydroxy clarithromycin is subject to first-pass metabolism following oral administration, which is why metabolite concentrations are generally higher after oral dosing compared to intravenous infusion. asm.org
The 14-hydroxy metabolite often exhibits synergistic or additive antibacterial activity with the parent compound against various pathogens. nih.govdrugbank.com For most organisms, the metabolite is less active than clarithromycin; however, a notable exception is Haemophilus influenzae, against which the 14-hydroxy metabolite is twofold more active than the parent drug. medicines.org.uk
The metabolism of clarithromycin exhibits non-linear pharmacokinetics, particularly at higher doses, suggesting that the metabolic pathways can become saturated. medsafe.govt.nzsemanticscholar.org This saturation can lead to a disproportionate increase in plasma concentrations of the parent drug with increasing doses. semanticscholar.org
Comparative Pharmacokinetics with Related Macrolides
Clarithromycin's pharmacokinetic profile is often compared to other macrolides, particularly erythromycin and azithromycin (B1666446).
Compared to Azithromycin: Both clarithromycin and azithromycin represent improvements over erythromycin. nih.gov Azithromycin is characterized by lower serum concentrations but a significantly longer half-life and very high tissue and cellular concentrations. researchgate.net In a study comparing the distribution of macrolides into the interstitial fluid of the skin in rats, the interstitial fluid-to-plasma concentration ratio was highest for azithromycin (3.8 to 4.9), followed by clarithromycin (1.2 to 1.5), and was lowest for erythromycin (0.27 to 0.39). mdpi.com This suggests differences in how these macrolides distribute in the extracellular tissue space. mdpi.com
Table 3: Comparative Pharmacokinetic Properties of Macrolides
| Property | Clarithromycin | Erythromycin | Azithromycin | Reference |
| Bioavailability (Oral) | ~55% | ~25% (base) | ~37% | nih.govnih.govsemanticscholar.org |
| Half-life (t½) | ~3-5 hours (parent) | Shorter than clarithromycin | Very prolonged | researchgate.netnih.govclinicalgate.com |
| Active Metabolite | Yes (14-hydroxy) | No | No | nih.gov |
| Tissue Penetration | High | High | Very High | researchgate.netibnhayyanpharma.com |
| Interstitial Fluid/Plasma Ratio | 1.2 - 1.5 | 0.27 - 0.39 | 3.8 - 4.9 | mdpi.com |
Emerging Research Directions and Non Antimicrobial Applications of Clarithromycin Lactobionate
Beyond its established role as an antibiotic, clarithromycin (B1669154) lactobionate (B10762962) is the subject of growing research interest for a variety of non-antimicrobial applications. These emerging areas leverage the unique chemical structure and properties of the molecule, opening up new possibilities in fields ranging from analytical chemistry to neurology.
Q & A
Q. What are the validated methods for synthesizing clarithromycin lactobionate, and how do impurities affect its pharmacological activity?
this compound (C₃₇H₆₇NO₁₃·C₁₂H₂₂O₁₂) is synthesized by combining clarithromycin base with lactobionic acid under controlled pH and temperature. Critical quality attributes include residual solvents, lactobionate-to-clarithromycin molar ratio (ideally 1:1), and absence of erythromycin derivatives. Impurities exceeding 0.1% can reduce antimicrobial efficacy or induce toxicity . Stability studies under ICH guidelines (25°C/60% RH) are recommended to assess degradation pathways.
Q. How should researchers design stability studies for this compound in topical formulations?
Follow accelerated stability protocols (e.g., 40°C/75% RH for 6 months) with HPLC quantification of clarithromycin content. Include excipient compatibility testing (e.g., Transcutol® or Pentravan®) and pH monitoring (target 7.3 ± 0.2). For example, a 1% this compound cream showed <5% degradation over 12 months when stored at 4°C .
Q. What in vitro models are appropriate for assessing this compound’s antimicrobial efficacy against macrolide-resistant strains?
Use broth microdilution assays (CLSI M07-A11) with Streptococcus pneumoniae or Helicobacter pylori strains. Include positive controls (erythromycin) and adjust inoculum density to 5 × 10⁵ CFU/mL. For resistance analysis, correlate minimum inhibitory concentrations (MICs) with ermB and mefA gene expression via RT-qPCR .
Advanced Research Questions
Q. How can meta-regression resolve contradictions in this compound’s clinical efficacy across regions with varying resistance rates?
Stratify data by clarithromycin resistance prevalence (e.g., 48.2% in Turkey vs. 8% in Australia). Use random-effects models to calculate pooled risk differences (RDs) and 95% confidence intervals. For example, a 2023 meta-analysis found that clarithromycin-based triple therapy (CTT) had a 51.5% eradication rate in high-resistance regions vs. 78.6% in low-resistance regions. Heterogeneity (I² > 50%) can be addressed via subgroup analysis of resistance thresholds (e.g., <15% vs. ≥15%) .
Q. What experimental approaches validate this compound’s allosteric modulation of GABAₐ receptors in neurological models?
Combine [¹¹C]flumazenil PET imaging (primates) and ex vivo [³H]flumazenil autoradiography (rat brain slices). Measure dose-dependent delays in flumazenil dissociation kinetics. For example, 500 mg/kg clarithromycin prolonged flumazenil washout by 30% in primates, suggesting negative allosteric modulation. Validate with electrophysiological recordings of GABA-evoked currents in hippocampal neurons .
Q. How can enantiomeric separation of this compound be optimized for chiral pharmacokinetic studies?
Use capillary electrophoresis (CE) with 50 mM phosphate buffer (pH 3.0) and 2.5 mg/mL this compound as a chiral selector. Apply a voltage of 20 kV and detect at 214 nm. Resolution (Rₛ) > 1.5 is achievable for basic drugs like metoprolol. Validate with molecular docking simulations to assess lactobionate-analyte binding affinities .
Q. What statistical methods address contradictory data on this compound’s impact on uterine contractility?
Employ non-parametric Wilcoxon signed-rank tests for small-sample ex vivo studies (e.g., human myometrium strips, n = 8–12). Normalize contraction amplitude to baseline (100%) and report means ± SD. For dose-response conflicts, use Bayesian hierarchical models to pool data from independent cohorts, adjusting for stimulus type (e.g., oxytocin vs. PGF₂α) .
Methodological Guidelines
- For pharmacokinetic studies : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 10 ng/mL in plasma. Include a stability-indicating assay to differentiate this compound from its degradation products .
- For resistance surveillance : Pair phenotypic MIC testing with whole-genome sequencing to identify resistance-conferring SNPs (e.g., 23S rRNA mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
